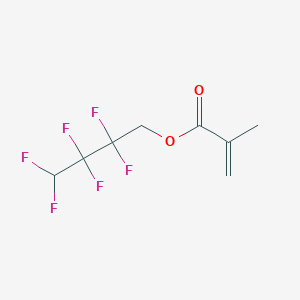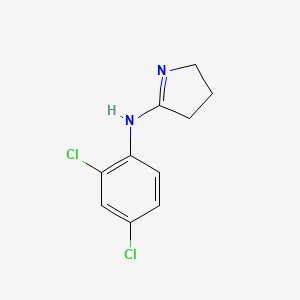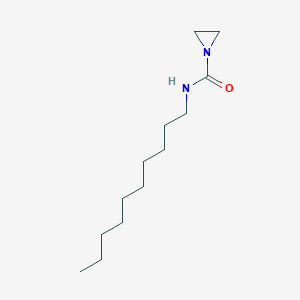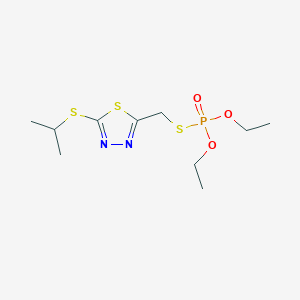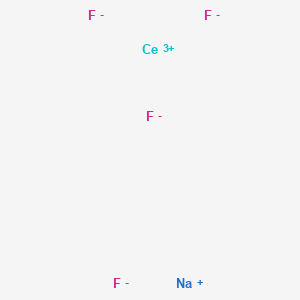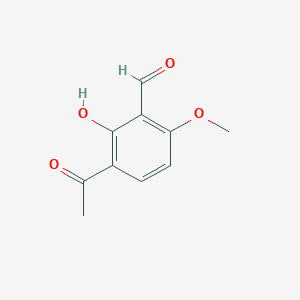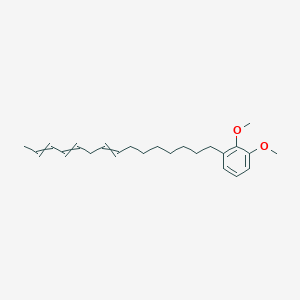
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene is a chemical compound with the molecular formula C23H34O2 It is a derivative of benzene, featuring two methoxy groups and a pentadecatrienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-dimethoxybenzene and pentadeca-8,11,13-trien-1-yl halide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base like sodium hydride (NaH) to deprotonate the 1,2-dimethoxybenzene, followed by the addition of the pentadeca-8,11,13-trien-1-yl halide to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the pentadecatrienyl side chain can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of double bonds.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Introduction of alkyl or acyl groups to the benzene ring.
Scientific Research Applications
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to physiological effects.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene can be compared with other similar compounds, such as:
1,2-Dimethoxybenzene: Lacks the pentadecatrienyl side chain, making it less complex and with different chemical properties.
1,3-Dimethoxybenzene: Has methoxy groups at different positions on the benzene ring, leading to different reactivity.
1,4-Dimethoxybenzene:
The uniqueness of this compound lies in its combination of methoxy groups and a long, unsaturated hydrocarbon chain, which imparts unique chemical and physical properties.
Properties
CAS No. |
50445-32-4 |
|---|---|
Molecular Formula |
C23H34O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1,2-dimethoxy-3-pentadeca-8,11,13-trienylbenzene |
InChI |
InChI=1S/C23H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24-2)23(21)25-3/h4-7,9-10,17,19-20H,8,11-16,18H2,1-3H3 |
InChI Key |
LEEYYMJTDGPYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCC=CCCCCCCCC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


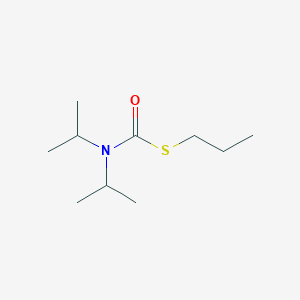
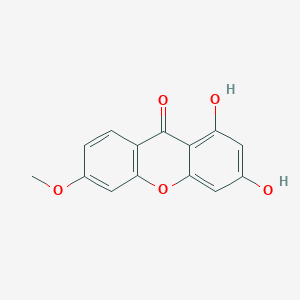
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)
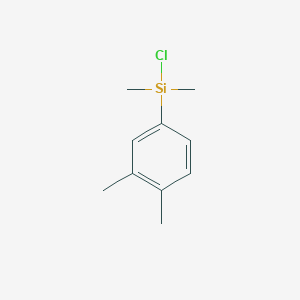
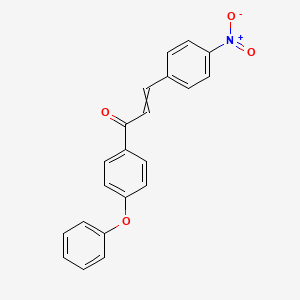
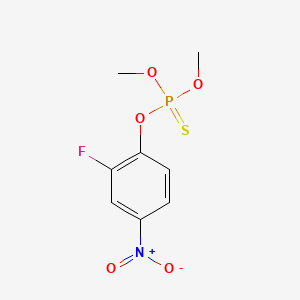
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
